3-methoxy-N-(pentan-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-methoxy-N-(pentan-2-yl)benzamide typically involves the condensation of 3-methoxybenzoic acid with pentan-2-amine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is usually carried out under mild conditions, often with ultrasonic irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-methoxy-N-(pentan-2-yl)benzamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(pentan-2-yl)benzamide has been studied for its potential antioxidant and antibacterial activities. It has shown promising results in in vitro assays, demonstrating effective free radical scavenging and metal chelating activities . Additionally, it has been tested for its growth inhibitory activity against various bacteria, making it a candidate for further research in antimicrobial drug development . Its applications extend to the fields of chemistry and biology, where it can be used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. Its antioxidant activity is likely due to its ability to neutralize free radicals and chelate metal ions, thereby preventing oxidative damage to cells . The exact molecular pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
3-methoxy-N-(pentan-2-yl)benzamide can be compared with other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and applications . For example, 2,3-dimethoxybenzamide has been shown to exhibit strong antioxidant activity, while 3-acetoxy-2-methylbenzamide has demonstrated potent antibacterial properties . The unique combination of the methoxy and pentan-2-yl groups in this compound may confer distinct properties that make it valuable for specific applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-methoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-4-6-10(2)14-13(15)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) |
InChI Key |
MWBPCZNMXWVNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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